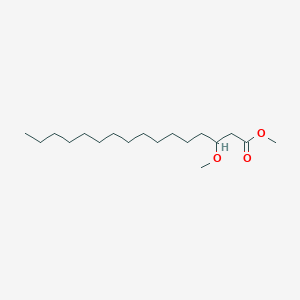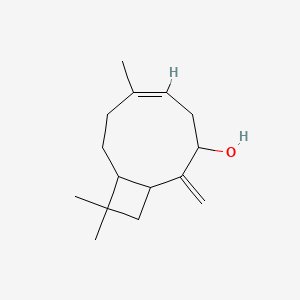
6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-ol is a bicyclic compound with a unique structure that includes multiple rings and a methylene group.
Métodos De Preparación
The synthesis of 6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-ol involves several steps, typically starting with the formation of the bicyclic core. One common synthetic route includes the cyclization of a suitable precursor under specific conditions. Industrial production methods often involve optimized reaction conditions to maximize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application .
Análisis De Reacciones Químicas
6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Aplicaciones Científicas De Investigación
6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mecanismo De Acción
The mechanism by which 6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-ol can be compared with other similar bicyclic compounds, such as:
- 2-Methylene-6,10,10-trimethylbicyclo(7.2.0)undec-5-ene
- 4,11,11-trimethyl-8-methylenebicyclo(7.2.0)undec-3-ene These compounds share structural similarities but differ in specific functional groups and ring configurations, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific arrangement of rings and functional groups, making it particularly valuable for certain applications .
Propiedades
Número CAS |
487-87-6 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
(5Z)-6,10,10-trimethyl-2-methylidenebicyclo[7.2.0]undec-5-en-3-ol |
InChI |
InChI=1S/C15H24O/c1-10-5-7-13-12(9-15(13,3)4)11(2)14(16)8-6-10/h6,12-14,16H,2,5,7-9H2,1,3-4H3/b10-6- |
Clave InChI |
VMVYOFDWHSLKNP-POHAHGRESA-N |
SMILES isomérico |
C/C/1=C/CC(C(=C)C2CC(C2CC1)(C)C)O |
SMILES canónico |
CC1=CCC(C(=C)C2CC(C2CC1)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


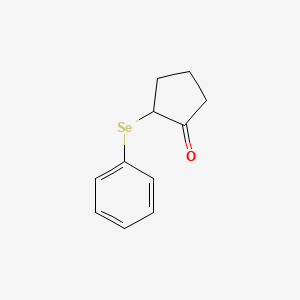
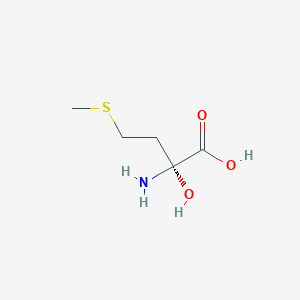
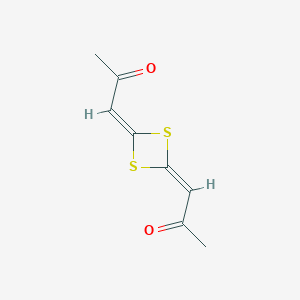
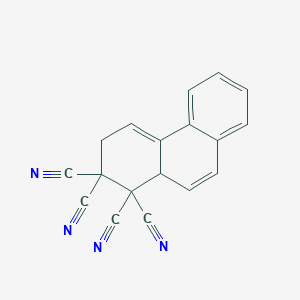
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)
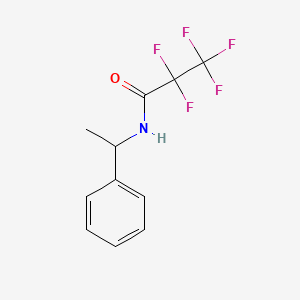
![4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14655073.png)
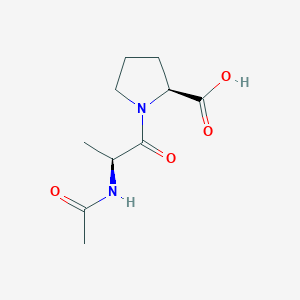
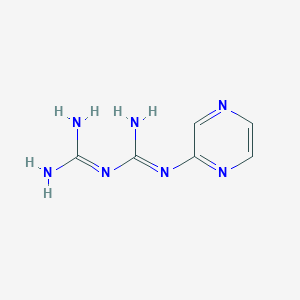
![Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate](/img/structure/B14655085.png)
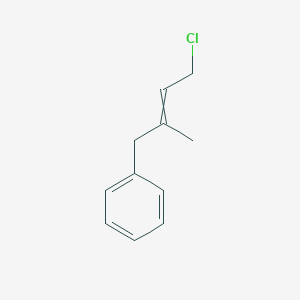
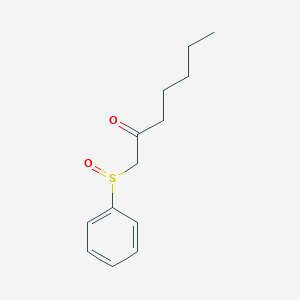
![2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile](/img/structure/B14655105.png)
